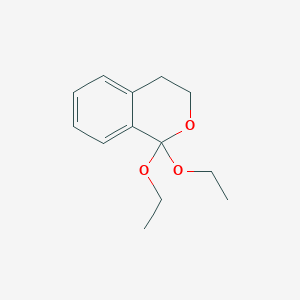
1,1-Diethoxy-3,4-dihydro-1H-2-benzopyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Diethoxy-3,4-dihydro-1H-2-benzopyran is an organic compound belonging to the class of benzopyrans. Benzopyrans are bicyclic compounds consisting of a benzene ring fused to a pyran ring. This specific compound is characterized by the presence of two ethoxy groups attached to the first carbon of the dihydrobenzopyran structure.
Méthodes De Préparation
The synthesis of 1,1-Diethoxy-3,4-dihydro-1H-2-benzopyran typically involves the reaction of 3,4-dihydro-2H-pyran with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Industrial production methods may involve continuous flow processes to enhance yield and efficiency.
Analyse Des Réactions Chimiques
1,1-Diethoxy-3,4-dihydro-1H-2-benzopyran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The ethoxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1-Diethoxy-3,4-dihydro-1H-2-benzopyran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with various biological effects.
Medicine: Research is ongoing to investigate its potential therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1,1-Diethoxy-3,4-dihydro-1H-2-benzopyran exerts its effects involves interactions with molecular targets such as enzymes and receptors. The pathways involved may include modulation of oxidative stress, inhibition of specific enzymes, or interaction with cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar compounds to 1,1-Diethoxy-3,4-dihydro-1H-2-benzopyran include:
3,4-Dihydro-2H-1-benzopyran: Lacks the ethoxy groups and has different reactivity.
1,1-Dimethoxy-3,4-dihydro-1H-2-benzopyran: Contains methoxy groups instead of ethoxy groups, leading to different chemical properties.
3,4-Dihydro-1H-2-benzopyran-1-one: Contains a ketone group, which significantly alters its reactivity and applications.
This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
87823-62-9 |
|---|---|
Formule moléculaire |
C13H18O3 |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
1,1-diethoxy-3,4-dihydroisochromene |
InChI |
InChI=1S/C13H18O3/c1-3-14-13(15-4-2)12-8-6-5-7-11(12)9-10-16-13/h5-8H,3-4,9-10H2,1-2H3 |
Clé InChI |
LZIWDIYOODWGGS-UHFFFAOYSA-N |
SMILES canonique |
CCOC1(C2=CC=CC=C2CCO1)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




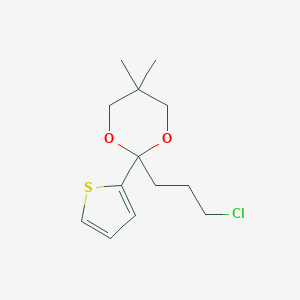
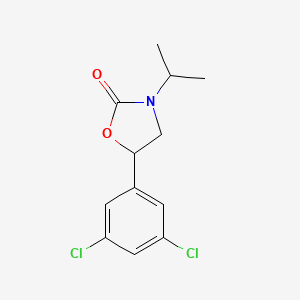


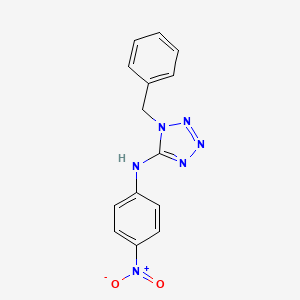
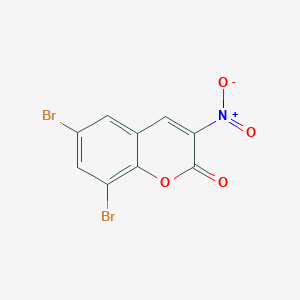
![1-[(Benzylsulfanyl)methyl]-5-chloropyrimidin-2(1H)-one](/img/structure/B14400999.png)


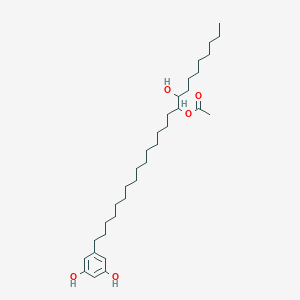

![1,3,5-Tri-tert-butyl-2-[(tert-butylsulfanyl)methyl]benzene](/img/structure/B14401035.png)
